Product packaging for Ethyl 3-ethylbenzoate(Cat. No.:)

Ethyl 3-ethylbenzoate

Cat. No.: B1644939
M. Wt: 178.23 g/mol
InChI Key: KRBVDDXLFALXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethylbenzoate is an organic ester compound with the molecular formula C11H14O2 and an average mass of 178.23 g/mol . This chemical is characterized by its density of approximately 1.0 g/cm³ and a boiling point estimated at 257.5 ± 19.0 °C at standard atmospheric pressure . Its structural features include a benzoate core substituted with an ethyl group at the meta position, which can influence its physical properties and reactivity compared to unsubstituted benzoate esters. For reference, the related compound ethyl benzoate has a boiling point of 211–213 °C ; the higher boiling point of this compound is consistent with its increased molecular weight. As a monosubstituted ethyl benzoate derivative, this compound serves as a potential intermediate or building block in organic synthesis and chemical research . The presence of the ester functional group makes it a candidate for further chemical transformations, such as hydrolysis or transesterification, while the aromatic ring offers sites for electrophilic substitution. Researchers may explore its utility in the development of more complex molecules for various experimental applications, including materials science and the synthesis of specialized fine chemicals. The flash point of this compound is reported at 112.9 ± 7.9 °C . Handling and Safety: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Safety data for this specific compound should be consulted prior to use, but analogous compounds suggest it may cause skin or eye irritation and be toxic to aquatic life . Disclaimer: The information presented is for informational purposes only. The product is provided 'as is' for qualified laboratory research use. Researchers should independently verify the suitability of this compound for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1644939 Ethyl 3-ethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl 3-ethylbenzoate

InChI

InChI=1S/C11H14O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3

InChI Key

KRBVDDXLFALXDC-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)C(=O)OCC

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)OCC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Ethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Analysis of Analogous Compounds:

Ethyl Benzoate (B1203000): The ¹H NMR spectrum of ethyl benzoate typically shows a triplet at approximately 1.4 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet at around 4.4 ppm for the methylene (B1212753) protons (-CH₂-) of the ethyl group. The aromatic protons appear in the range of 7.4-8.1 ppm.

Ethyl 3-methylbenzoate: The spectrum is similar to ethyl benzoate, with the addition of a singlet around 2.4 ppm for the methyl group attached to the benzene (B151609) ring.

Predicted ¹H NMR Data for Ethyl 3-ethylbenzoate:

Based on the structures of the analogous compounds, the predicted ¹H NMR spectrum of this compound would exhibit the following signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~1.25Triplet3HMethyl protons of the C-3 ethyl group
~1.40Triplet3HMethyl protons of the ester ethyl group
~2.70Quartet2HMethylene protons of the C-3 ethyl group
~4.40Quartet2HMethylene protons of the ester ethyl group
~7.30-7.90Multiplet4HAromatic protons

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Analysis of Analogous Compounds:

Ethyl Benzoate: The ¹³C NMR spectrum of ethyl benzoate shows a signal for the carbonyl carbon of the ester at around 166 ppm, the methylene carbon of the ethyl group at approximately 61 ppm, and the methyl carbon at about 14 ppm. The aromatic carbons appear in the 128-133 ppm range.

Ethyl 3-methylbenzoate: The spectrum is similar to ethyl benzoate, with an additional signal for the methyl carbon on the benzene ring at around 21 ppm.

Predicted ¹³C NMR Data for this compound:

Predicted Chemical Shift (ppm) Assignment
~14Ester -CH₃
~15C-3 -CH₂C H₃
~28C-3 -C H₂CH₃
~61Ester -OC H₂CH₃
~127-138Aromatic carbons
~144Aromatic C-3 (attached to the ethyl group)
~166Carbonyl carbon (C=O)

2D NMR techniques are instrumental in determining the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show correlations between the protons of the ester's ethyl group (the triplet and quartet) and between the protons of the ethyl group on the aromatic ring. It would also reveal couplings between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. For instance, the methylene protons of the ester at ~4.40 ppm would correlate with the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds). This would be crucial for confirming the position of the ethyl group on the benzene ring. For example, the methylene protons of the C-3 ethyl group (~2.70 ppm) would show a correlation to the aromatic carbons C-2, C-4, and the carbonyl carbon of the ester group, confirming the meta-substitution pattern.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted FTIR Data for this compound:

The FTIR spectrum of this compound is predicted to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethyl groups)
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1270, ~1100C-O stretchEster

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The predicted molecular weight of this compound (C₁₁H₁₄O₂) is approximately 178.23 g/mol .

Predicted Fragmentation Pattern for this compound:

In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation pathways for benzoate esters.

Predicted m/z Fragment Ion Loss
178[M]⁺Molecular ion
163[M - CH₃]⁺Loss of a methyl radical
149[M - C₂H₅]⁺Loss of an ethyl radical from the ester
133[M - OC₂H₅]⁺Loss of an ethoxy radical
105[C₆H₄C(O)]⁺Loss of an ethyl group from the ring and an ethoxy radical
77[C₆H₅]⁺Phenyl cation

X-ray Diffraction Analysis for Crystalline Derivatives (where applicable for related substituted benzoates)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature, this technique would be applicable to solid, crystalline derivatives of substituted benzoates.

For a suitable crystalline derivative of a substituted benzoate, single-crystal X-ray diffraction analysis can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would definitively confirm the substitution pattern on the aromatic ring and the conformation of the ester group.

Computational Chemistry Approaches for Modeling Ethyl 3 Ethylbenzoate Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as Ethyl 3-ethylbenzoate.

Before the properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the ester linkage and the ethyl group on the benzene (B151609) ring), multiple stable conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these calculations. researchgate.net The results of such an analysis would reveal the preferred orientation of the ethyl ester group relative to the ethyl-substituted benzene ring. For instance, studies on similar aromatic esters have shown that the planarity of the molecule can be influenced by the nature and position of substituents. semanticscholar.org

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Planar)0.00
2 (Twisted)90°3.5
3 (Anti-planar)180°0.25

Note: This table is illustrative and represents typical energy differences that might be expected from a DFT conformational analysis.

DFT calculations are invaluable for predicting and interpreting various spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the C=O stretch of the ester group, C-O stretches, and various vibrations associated with the aromatic ring and the ethyl substituents. Theoretical studies on aromatic esters show that the C=O stretching frequency is sensitive to conjugation with the aromatic ring, typically appearing between 1715 and 1730 cm⁻¹. spectroscopyonline.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov These predictions are crucial for assigning peaks in experimental NMR spectra and can help in distinguishing between different isomers or conformers. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) and methyl protons of the two ethyl groups, and the various carbon atoms in the molecule.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted (DFT)Experimental
Carbonyl (C=O)166.5166.2
Aromatic C-1130.8130.5
Aromatic C-2128.9128.6
Aromatic C-3144.5144.2
Aromatic C-4127.8127.5
Aromatic C-5129.2129.0
Aromatic C-6126.5126.3
O-CH₂61.260.9
O-CH₂-CH₃14.414.1
Ar-CH₂28.928.6
Ar-CH₂-CH₃15.615.3

Note: This table is a hypothetical representation to illustrate the typical agreement between DFT-predicted and experimental NMR data.

Molecular Dynamics and Monte Carlo Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its solvent environment. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the behavior of molecules in the condensed phase, such as in a solution.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. osti.gov For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or ethanol) and tracking the trajectories of all particles. This approach can provide insights into how solvent molecules arrange themselves around the solute, the formation of hydrogen bonds (if applicable), and how the solvent might stabilize or destabilize reactants, transition states, and products. nih.gov

Monte Carlo (MC): MC simulations use statistical methods to generate a large number of random configurations of a system and then weight them according to their Boltzmann probability. nih.gov This technique is particularly useful for calculating thermodynamic properties and understanding how a solvent can affect the global reactivity indices of a molecule, such as its chemical potential and hardness. uss.cl For a reaction involving this compound, MC simulations could be used to sample the solvent configurations around the reactant and the transition state to understand the solvent's contribution to the activation energy. nih.gov

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the hydrolysis or synthesis of this compound.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. Identifying the geometry of this transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate these transition states on the potential energy surface. For example, in the base-catalyzed hydrolysis of an ester, the reaction is known to proceed through a two-step process involving the formation of a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com Theoretical calculations can map out this pathway, identifying the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and the subsequent transition state for the departure of the ethoxide leaving group. chemistrysteps.com

Once the reactants, products, and transition state(s) have been identified and their geometries optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key factor in determining the rate of a reaction. omnicalculator.com More accurately, the Gibbs free energy of activation (ΔG‡) can be calculated, which also accounts for entropic effects.

Table 3: Hypothetical Calculated Energetics for the Base-Catalyzed Hydrolysis of this compound (in kcal/mol)

Reaction StepΔH‡ (Enthalpy of Activation)ΔG‡ (Free Energy of Activation)
Formation of Tetrahedral Intermediate12.518.2
Breakdown of Intermediate8.011.5

Note: This table is illustrative, showing the kind of data that can be obtained from theoretical investigations of reaction pathways.

Modeling of Intermolecular Interactions and Adsorption Phenomena on Catalytic Surfaces

As of the current available scientific literature, no specific computational studies focusing on the intermolecular interactions and adsorption phenomena of this compound on catalytic surfaces have been published. While computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, is a powerful tool for investigating such phenomena, research has not yet been directed towards this specific molecule.

Computational studies on similar but distinct molecules, such as ethyl benzoate (B1203000), have been conducted to understand their adsorption on catalytic surfaces like MgCl₂-supported Ziegler-Natta catalysts. These studies typically employ DFT to determine adsorption energies, identify stable adsorption configurations (e.g., monodentate and bidentate complexes), and analyze the electronic interactions between the molecule and the surface. Such research provides insights into how ester molecules can interact with catalyst surfaces, influencing catalytic activity and selectivity.

However, the presence of an additional ethyl group at the meta-position of the benzene ring in this compound introduces significant differences in its steric and electronic profile compared to ethyl benzoate. These differences would uniquely influence its orientation, interaction energies, and binding modes on a catalytic surface. Therefore, directly extrapolating findings from ethyl benzoate to this compound would be scientifically inaccurate.

Future computational research on this compound would be necessary to elucidate its specific intermolecular interactions and adsorption behavior. Such studies would likely involve:

Density Functional Theory (DFT) Calculations: To model the adsorption of a single this compound molecule on various catalytically relevant surfaces. This would help in determining the most stable adsorption sites, calculating adsorption energies, and understanding the nature of the chemical bonding (or physisorption) through analysis of bond lengths, angles, and charge transfer.

Molecular Dynamics (MD) Simulations: To study the collective behavior of multiple this compound molecules on a catalyst surface at realistic temperatures and pressures. This would provide insights into self-assembly, surface diffusion, and the dynamic nature of the molecule-surface interactions.

Without dedicated research, any detailed discussion on the modeling of intermolecular interactions and adsorption of this compound remains speculative. The generation of data tables or detailed research findings is not possible in the absence of published studies on this specific compound.

In Depth Kinetic and Thermodynamic Investigations of Ethyl 3 Ethylbenzoate Transformations

Determination of Reaction Rate Constants and Reaction Order

No specific studies detailing the experimental determination of reaction rate constants or the reaction order for transformations involving Ethyl 3-ethylbenzoate were found.

Evaluation of Activation Parameters (Enthalpy, Entropy, and Gibbs Free Energy of Activation)

There is no available literature that reports the calculated or experimentally determined activation parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) for reactions of this compound.

Quantitative Analysis of Solvent Effects on Reaction Kinetics and Thermodynamics

Information on how different solvents affect the reaction kinetics and thermodynamics of this compound is not present in the available literature. This includes:

Kinetic Modeling of Heterogeneous and Homogeneous Catalytic Reactions (e.g., Langmuir-Hinshelwood-Hougen-Watson models)

No studies were identified that apply kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson model, to either heterogeneous or homogeneous catalytic reactions involving this compound.

Strategic Role of Ethyl 3 Ethylbenzoate in Complex Organic Synthesis

Application as a Key Building Block for the Synthesis of Advanced Organic Scaffolds

There is a notable absence of published research detailing the use of Ethyl 3-ethylbenzoate as a key building block in the synthesis of advanced organic scaffolds. Generally, substituted benzoates can serve as versatile intermediates in organic chemistry. The ethyl group at the meta position could, in principle, be utilized for further functionalization or to sterically or electronically influence reactions at other sites on the aromatic ring. However, specific examples or methodologies employing this compound for the construction of complex molecular frameworks are not described in the searched scientific literature.

Precursor in the Development of Functional Molecules with Specific Chemical Properties

Similarly, information on the role of this compound as a precursor in the development of functional molecules is scarce. While it can be hypothesized that this compound could be a starting material for the synthesis of specialized polymers, pharmaceuticals, or materials with specific electronic or optical properties, there are no concrete research findings to substantiate these potential applications. The scientific community has not, to date, published significant studies that utilize this compound for these purposes.

Future Research Trajectories and Methodological Innovations in Ethyl 3 Ethylbenzoate Chemistry

Design and Synthesis of Next-Generation Catalysts for Enhanced Reactivity and Selectivity

The synthesis and transformation of Ethyl 3-ethylbenzoate are critically dependent on catalyst performance. Future research is directed towards creating catalysts that offer superior activity, enhanced selectivity, and greater sustainability compared to traditional systems like mineral acids.

Heterogeneous Catalysts: A significant trajectory is the development of advanced solid-acid catalysts to replace homogeneous catalysts like sulfuric acid, which are corrosive and generate substantial waste. scielo.br Promising candidates for the esterification of substituted benzoic acids include:

Modified Clays: Montmorillonite K10 clay activated with orthophosphoric acid has shown high efficiency in the solvent-free esterification of various substituted benzoic acids, proving effective for substrates with both electron-donating and electron-withdrawing groups. ijstr.org

Zirconium-Based Solid Acids: Zirconium-titanium solid acids have demonstrated excellent catalytic activity for the esterification of diverse benzoic acids with methanol. mdpi.com These catalysts are easily separable and reusable, aligning with green chemistry principles. mdpi.com

Layered Metal Benzoates: Alkaline earth metal benzoates (e.g., calcium, strontium, and barium benzoates) have been investigated as reusable heterogeneous catalysts for the esterification of benzoic acid, showing good conversion rates and maintaining their layered structure and activity over multiple cycles. scielo.br

Novel Homogeneous and Unconventional Catalysts:

Deep Eutectic Solvents (DES): A dual-role DES composed of p-toluenesulfonic acid (as a hydrogen bond donor) and benzyltriethylammonium chloride (as a hydrogen bond acceptor) has served as an effective and recyclable catalyst-solvent system for the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr

Ionic Liquids (ILs): Imidazolium ionic liquid-supported sulfonic acids have been successfully applied as catalysts for the esterification of benzoic acid, with the catalytic activity being tunable by altering the anion. researchgate.net

Transesterification Catalysts: For derivatization, mild and selective catalysts are crucial. Sodium bis(ethylenedioxy)borate has emerged as a novel, mild basic catalyst for the transesterification of aromatic esters. asianpubs.org Additionally, readily available alkali metal species are being explored as inexpensive and environmentally friendly heterogeneous catalysts for the challenging transesterification of aryl esters with phenols. rsc.org

The table below summarizes potential next-generation catalysts and their demonstrated performance in related benzoic acid esterification reactions.

Catalyst TypeSpecific ExampleSubstrate(s)Key Findings
Heterogeneous Phosphoric Acid-Modified Montmorillonite K10Substituted Benzoic AcidsEfficient under solvent-free conditions; reusable. ijstr.org
Zirconium-Titanium Solid Acid (ZT10)Various Benzoic AcidsHigh activity for acids with diverse electronic groups; reusable. mdpi.com
Barium Benzoate (B1203000)Benzoic Acid & MethanolAchieved up to 70% conversion; stable and recyclable. scielo.br
Homogeneous/Unconventional Deep Eutectic Solvent (p-TSA & BTEAC)Benzoic Acid & Ethanol (B145695)88.3% conversion; dual solvent-catalyst system. dergipark.org.tr
Sodium bis(ethylenedioxy)borateAromatic EstersMild, selective catalyst for transesterification. asianpubs.org

Integration of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, understand mechanisms, and ensure process safety, real-time monitoring is indispensable. The integration of in-situ spectroscopic techniques into the study of this compound chemistry represents a significant methodological leap forward. wikipedia.org These "Process Analytical Technologies" (PAT) provide a continuous stream of data from within the reactor, eliminating the need for time-consuming offline analysis. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. nih.gov For instance, an FTIR-based in-line system has been successfully used to monitor the saponification of ethyl benzoate to sodium benzoate, allowing for the development of a comprehensive kinetic model. aidic.it This methodology could be directly applied to study the synthesis, hydrolysis, or other transformations of this compound, providing precise kinetic data and insights into reaction mechanisms. aidic.itxjtu.edu.cn

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. rsc.org It has been used to measure the kinetics of Fischer esterification reactions. open-raman.org Given its high specificity and sampling flexibility, operando Raman spectroscopy could track subtle molecular changes during the synthesis of this compound, even in complex reaction mixtures. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging operando technique that provides detailed structural information about species in solution. rsc.org Time-resolved ¹H NMR spectroscopy has been used to quantitatively monitor the formation of active esters in real-time. researchgate.net Applying this to reactions involving this compound could allow for the unambiguous identification of transient intermediates that are critical to understanding the reaction pathway but invisible to other techniques. rsc.orgscilit.com

The following table outlines the potential applications of these in-situ techniques for this compound chemistry.

TechniqueApplication for this compound ChemistryPotential Insights
In-Situ FTIR Real-time monitoring of esterification or hydrolysis.Reaction kinetics, endpoint determination, intermediate detection. mdpi.comaidic.it
Operando Raman Tracking synthesis in various solvent systems.Quantitative analysis of reactants/products, structural changes. open-raman.orgspectroscopyonline.com
Flow NMR Mechanistic studies of novel transformations.Unambiguous identification of transient intermediates, stereochemistry. rsc.orgresearchgate.net

Development of Predictive Computational Models for Reaction Outcome and Mechanism

Computational chemistry offers a powerful, predictive lens through which to understand and optimize chemical reactions. For this compound, future research will increasingly rely on computational models to elucidate reaction mechanisms, predict selectivity, and guide the rational design of catalysts and reaction conditions.

Kinetic Modeling: Building on experimental data, often acquired from in-situ spectroscopy, mathematical models can be developed to describe the kinetics of reactions. Such models have been created for the esterification of benzoic acid with various alcohols, allowing for the calculation of key parameters like activation energies and reaction rate constants. dnu.dp.uaresearchgate.net Applying this approach to the synthesis of this compound from 3-ethylbenzoic acid would enable process optimization and scale-up. researchgate.net

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in exploring reaction mechanisms at the molecular level. pku.edu.cn For example, DFT has been used to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions involving ketenes and benzaldehydes. rsc.org Similar studies on the synthesis or transformation of this compound could reveal the precise transition state structures, explain observed selectivity (e.g., ortho vs. meta vs. para functionalization), and predict the reactivity of different substrates. rsc.orgnih.gov A computational study on novel benzoate ester-based molecules has already demonstrated the utility of DFT and time-dependent DFT in understanding their electronic characteristics, confirming that the benzoate unit can serve as an effective acceptor group. researchgate.net

Future computational work could focus on building comprehensive models that link catalyst structure to reaction outcome, thereby accelerating the discovery of next-generation catalysts for this compound chemistry.

Exploration of Novel Chemical Transformations and Derivatization Pathways for this compound

Beyond its synthesis, a key research trajectory is to expand the chemical utility of this compound by exploring novel transformations and derivatization pathways. This involves treating the molecule not just as a final product but as a versatile chemical scaffold.

C–H Functionalization: The direct functionalization of traditionally inert C–H bonds is a transformative strategy in modern organic synthesis. sigmaaldrich.com For this compound, this opens up possibilities for derivatization at multiple positions on the aromatic ring. Research into transition-metal-catalyzed C–H activation could lead to the selective introduction of new functional groups at the ortho, meta, or para positions relative to the ester. acs.orgrsc.org For example, cooperative Ir/Al catalysis has been used for the para-selective borylation of aromatic esters, a transformation that installs a versatile boronate handle for subsequent cross-coupling reactions. nih.gov Developing such methods for this compound would dramatically increase its value as a synthetic intermediate.

Hydrodeoxygenation: The selective removal of oxygen atoms is a valuable transformation for converting biomass-derived intermediates or polyesters into chemical feedstocks. acs.org Recently, iron carbide nanoparticles activated by a magnetic field have been shown to catalyze the hydrodeoxygenation of methyl benzoate to toluene (B28343) under mild conditions. acs.orgacs.org Applying this magnetocatalysis approach to this compound could provide a novel pathway to 1,3-diethylbenzene, a valuable bulk chemical.

Directed Functionalization: The ester group itself can act as a directing group to guide C–H activation to specific sites on the aromatic ring. While ortho-functionalization is common, recent advances have enabled challenging meta- and para-functionalization through the design of specialized directing groups and catalyst systems. acs.org Exploring these strategies for this compound could provide regiocontrolled access to a wide array of polysubstituted aromatic compounds.

These exploratory pathways promise to convert this compound from a simple ester into a versatile building block for the synthesis of more complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-ethylbenzoate, and how can reaction efficiency be validated?

  • Methodological Answer : this compound is typically synthesized via esterification of 3-ethylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Yield optimization requires adjusting molar ratios, temperature (80–110°C), and catalyst concentration. Post-synthesis, characterize the product using NMR (¹H/¹³C) and FTIR spectroscopy to verify ester formation and absence of residual reactants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous esters (e.g., Ethyl 3-methylbenzoate) to infer handling guidelines. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS-specified emergency procedures. Document first-aid measures and toxicity thresholds from regulatory frameworks like REACH .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.3–4.5 ppm for ester CH₂), ¹³C NMR (δ 14–60 ppm for ethyl carbons, δ 165–170 ppm for carbonyl), and FTIR (C=O stretch at ~1720 cm⁻¹, C-O ester linkage at 1250–1050 cm⁻¹). Compare spectral data with computational predictions (e.g., DFT simulations) and published spectra of structurally similar esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.